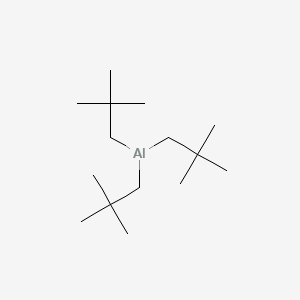
L-Arginine N-acetyl-L-asparaginate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine N-acetyl-L-asparaginate is a compound that combines L-arginine and N-acetyl-L-asparagine L-arginine is a semi-essential amino acid involved in various physiological processes, including protein synthesis, wound healing, and immune function N-acetyl-L-asparagine is a derivative of the amino acid asparagine, which plays a role in the biosynthesis of glycoproteins and other proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine N-acetyl-L-asparaginate typically involves the acylation of L-arginine with N-acetyl-L-asparagine. This reaction can be carried out using chemical acylation methods, where L-glutamate is chemically acylated with a high yield of 98% . The reaction conditions often include the use of specific reagents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to enhance the production of L-arginine by disrupting specific genes and overexpressing others involved in the biosynthetic pathway . This approach allows for the efficient production of L-arginine, which can then be acylated to form this compound.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine N-acetyl-L-asparaginate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions can replace specific functional groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce new compounds with different functional groups.
Aplicaciones Científicas De Investigación
L-Arginine N-acetyl-L-asparaginate has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to amino acid derivatives and their chemical properties.
Biology: It is utilized in research on protein synthesis, enzyme activity, and cellular metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of conditions related to amino acid metabolism and immune function.
Mecanismo De Acción
The mechanism of action of L-Arginine N-acetyl-L-asparaginate involves its role in various biochemical pathways. L-arginine is known to stimulate insulin secretion, enhance nitric oxide production, and support immune function . N-acetyl-L-asparagine contributes to protein synthesis and cellular metabolism. The combination of these two molecules results in a compound that can modulate multiple physiological processes, including immune response, protein synthesis, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A semi-essential amino acid involved in protein synthesis and nitric oxide production.
N-Acetyl-L-asparagine: A derivative of asparagine involved in protein biosynthesis.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of asparagine into aspartate and ammonia, used in cancer treatment.
Uniqueness
L-Arginine N-acetyl-L-asparaginate is unique due to its combination of L-arginine and N-acetyl-L-asparagine, resulting in a compound with enhanced properties and potential applications. Unlike L-arginine alone, this compound offers additional benefits related to protein synthesis and cellular metabolism. Compared to L-asparaginase, it provides a different mechanism of action and therapeutic potential.
Propiedades
Número CAS |
4584-43-4 |
|---|---|
Fórmula molecular |
C12H24N6O6 |
Peso molecular |
348.36 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(9)8-4(6(11)12)2-5(7)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t2*4-/m00/s1 |
Clave InChI |
XARGBTOLHDUTCP-RZVRUWJTSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC(=O)N)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canónico |
CC(=O)NC(CC(=O)N)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)





![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

